Dazepinil hydrochloride
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Overview
Description
Dazepinil hydrochloride is a compound belonging to the class of tricyclic antidepressants. It is primarily used for the treatment of major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound is known for its ability to block histamine, acetylcholine, and serotonin receptors, which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dazepinil hydrochloride involves the reaction of dibenz[b,e]oxepin-11(6H)-ylidene with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Dazepinil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Dazepinil hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Used in clinical trials for the treatment of depression, anxiety, and other psychiatric disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of dazepinil hydrochloride involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and anxiety. Additionally, the compound blocks histamine, acetylcholine, and serotonin receptors, contributing to its sedative and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects.
Clomipramine: Known for its use in the treatment of obsessive-compulsive disorder.
Imipramine: Used for the treatment of depression and enuresis.
Uniqueness
Dazepinil hydrochloride is unique in its specific receptor binding profile and its ability to treat a wide range of conditions, including chronic hives and insomnia, in addition to its antidepressant and anxiolytic effects .
Properties
CAS No. |
75991-49-0 |
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Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14;/h3-11,17H,12H2,1-2H3;1H |
InChI Key |
RKGYKBFILSMGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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